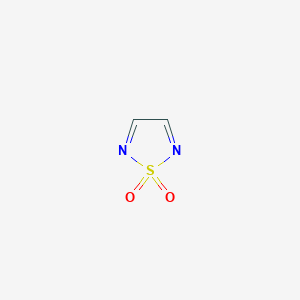

1,2,5-Thiadiazole 1,1-dioxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

140651-41-8 |

|---|---|

Molecular Formula |

C2H2N2O2S |

Molecular Weight |

118.12 g/mol |

IUPAC Name |

1,2,5-thiadiazole 1,1-dioxide |

InChI |

InChI=1S/C2H2N2O2S/c5-7(6)3-1-2-4-7/h1-2H |

InChI Key |

YOTIBQOCCYWJMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NS(=O)(=O)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,5 Thiadiazole 1,1 Dioxide and Its Derivatives

Cyclization Reactions for the 1,2,5-Thiadiazole (B1195012) 1,1-Dioxide Ring System

The formation of the 1,2,5-thiadiazole 1,1-dioxide ring is often achieved by condensing a sulfur-containing reagent with a suitable 1,2-difunctionalized organic precursor.

Condensation of 1,2-Diketones with Sulfamide (B24259)

A versatile and widely used method for synthesizing 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides is the condensation of 1,2-diketones (α-diketones) with sulfamide. mdpi.comresearchgate.net This reaction is typically catalyzed by an acid and proceeds by reacting the diketone with sulfamide to form the stable five-membered ring. researchgate.net For instance, the reaction of benzil (B1666583) with sulfamide readily produces 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide. sci-hub.se This method's adaptability allows for the use of various substituted 1,2-diketones to generate a library of corresponding this compound derivatives. mdpi.com

Key reaction parameters such as the choice of solvent and catalyst can influence the reaction's efficiency. While the reaction can be carried out under various conditions, the use of an acid catalyst is generally preferred to facilitate the condensation and subsequent cyclization.

Table 1: Examples of 1,2,5-Thiadiazole 1,1-Dioxides from 1,2-Diketones and Sulfamide

| 1,2-Diketone Precursor | Resulting this compound | Reference |

|---|---|---|

| Benzil | 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | sci-hub.se |

| 2,3-Butanedione | 3,4-Dimethyl-1,2,5-thiadiazole (B3032850) 1,1-dioxide | mdpi.com |

| 1,2-Cyclohexanedione | 4,5,6,7-Tetrahydro-2,1,3-benzothiadiazole 2,2-dioxide | researchgate.net |

Condensation of Cyanogen (B1215507) with Sulfamide

Another route to the parent this compound ring system involves the condensation of cyanogen with sulfamide. mdpi.comevitachem.com This reaction provides a direct method to form the unsubstituted ring, which can then be a starting point for further functionalization through C-C coupling reactions. mdpi.com The reaction is typically acid-catalyzed, leading to the formation of 2-substituted 4-amino-2,3-dihydro-3-imino-1,2,5-thiadiazole 1,1-dioxides, which can be subsequently hydrolyzed to the corresponding 3-oxo derivatives. evitachem.comthieme-connect.com

Cyclization of α-Diamines with Sulfur-Containing Reagents (as precursors for oxidation)

The cyclization of α-diamines with sulfur-containing reagents, such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂), is an established method for forming the 1,2,5-thiadiazole ring. chemicalbook.com This reaction is typically conducted in an inert solvent at elevated temperatures. The resulting 1,2,5-thiadiazole can then be oxidized to the corresponding 1,1-dioxide. mdpi.comthieme-connect.de For example, ethylenediamine (B42938) can be reacted with sulfur chlorides to produce the parent 1,2,5-thiadiazole, which serves as a precursor for oxidation. chemicalbook.com The use of acid addition salts of the diamines is often preferred to control the reaction's reactivity.

Oxidative Pathways to 1,2,5-Thiadiazole 1,1-Dioxides

An alternative strategy to synthesize 1,2,5-thiadiazole 1,1-dioxides is through the oxidation of a pre-formed 1,2,5-thiadiazole or its partially oxidized analogue, 1,2,5-thiadiazole 1-oxide. mdpi.com

Oxidation of 1,2,5-Thiadiazoles and 1,2,5-Thiadiazole 1-Oxides

The sulfur atom in the 1,2,5-thiadiazole ring is susceptible to oxidation by common laboratory oxidizing agents. mdpi.comthieme-connect.de Mild oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can be used to convert 1,2,5-thiadiazoles into their corresponding 1-oxides and further to 1,1-dioxides. mdpi.comchemicalbook.comthieme-connect.de This method is particularly useful when the desired substitution pattern on the thiadiazole ring is more readily accessible through the synthesis of the unoxidized heterocycle. The oxidation of the sulfur atom alters the electronic properties of the ring, rendering it nonaromatic. thieme-connect.desemanticscholar.org

Table 2: Oxidizing Agents for 1,2,5-Thiadiazole Synthesis

| Precursor | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 1,2,5-Thiadiazole | m-CPBA | 1,2,5-Thiadiazole 1-oxide/1,1-dioxide | chemicalbook.comthieme-connect.de |

| 1,2,5-Thiadiazole 1-oxide | m-CPBA | This compound | mdpi.com |

| 3,4-dialkoxy-1,2,5-thiadiazole | m-CPBA | 3,4-dialkoxy-1,2,5-thiadiazole 1-oxide | semanticscholar.orgacs.org |

Photochemically Mediated Oxidative Ring Contraction (e.g., from 1,2,6-thiadiazines)

A novel and efficient method for the synthesis of 1,2,5-thiadiazole 1-oxides involves the photochemically mediated oxidative ring contraction of 1,2,6-thiadiazines. acs.orgchemrxiv.orgresearchgate.net This reaction proceeds in the presence of visible light and molecular oxygen under ambient conditions. chemrxiv.org The 1,2,6-thiadiazine acts as a triplet photosensitizer, generating singlet oxygen which then participates in a chemoselective [3+2] cycloaddition. acs.orgchemrxiv.org The resulting endoperoxide intermediate undergoes a ring contraction, leading to the formation of a 1,2,5-thiadiazole 1-oxide with the excision of a carbon atom. acs.orgresearchgate.net This method has been shown to be effective for a wide range of 1,2,6-thiadiazine substrates, providing access to novel and otherwise difficult-to-obtain 1,2,5-thiadiazole 1-oxide structures. acs.orgchemrxiv.org In some cases, further oxidation of the resulting 1-oxide can lead to the 1,1-dioxide. For example, treating 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with m-CPBA results in an oxidative ring contraction to yield 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. researchgate.netmdpi.com

Ring Transformation Reactions Leading to this compound Scaffolds

Ring transformation is a less common but powerful strategy for synthesizing novel heterocyclic systems. In the context of 1,2,5-thiadiazoles, these reactions often involve the contraction of six-membered rings. mdpi.com One notable example is the oxidative ring contraction of a 4H-1,2,6-thiadiazin-4-one derivative. researchgate.netresearchgate.net

Specifically, the treatment of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758) results in its conversion to 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. mdpi.comresearchgate.net This reaction proceeds with a 29% yield and represents a unique pathway to the this compound scaffold through selective carbon atom excision from the parent thiadiazine ring. mdpi.comresearchgate.net

A more direct ring contraction route starts from 1,2,6-thiadiazine 1,1-dioxides to yield this compound derivatives. rsc.org A key study demonstrated a two-step process starting with 2-substituted 2,3,5,6-tetrahydro-3,5-dioxo-1,2,6-thiadiazine 1,1-dioxides. rsc.org The initial step involves nitrosation of the thiadiazine precursors to form the corresponding 4-hydroxyimino derivatives. rsc.org Subsequent treatment of these intermediates with a mild acid induces a ring contraction, furnishing 2-substituted 4-amino-2,3-dihydro-3-oxo-1,2,5-thiadiazole 1,1-dioxides. rsc.org A proposed mechanism for this transformation has been put forward. rsc.org

This methodology provides a clear synthetic pathway from a six-membered saturated heterocycle to the five-membered this compound core. rsc.org However, the success of this reaction is dependent on the substitution pattern of the starting material. For instance, a 2,6-disubstituted tetrahydro-dioxo-1,2,6-thiadiazine 1,1-dioxide also yields the 4-hydroxyimino derivative, but this compound fails to undergo the ring contraction under acidic conditions. rsc.org

| Starting Material (2,3,5,6-tetrahydro-3,5-dioxo-1,2,6-thiadiazine 1,1-dioxide derivative) | Intermediate (4-hydroxyimino derivative) | Product (2-substituted 4-amino-2,3-dihydro-3-oxo-1,2,5-thiadiazole 1,1-dioxide) |

|---|---|---|

| 2-Methyl- (2a) | 4-Hydroxyimino-2-methyl- (3a) | 4-Amino-2-methyl- (4a) |

| 2-Ethyl- (2b) | 2-Ethyl-4-hydroxyimino- (3b) | 4-Amino-2-ethyl- (4b) |

| 2-Propyl- (2c) | 4-Hydroxyimino-2-propyl- (3c) | 4-Amino-2-propyl- (4c) |

| 2-Phenyl- (2d) | 4-Hydroxyimino-2-phenyl- (3d) | 4-Amino-2-phenyl- (4d) |

Advanced Synthetic Strategies and Catalytic Approaches

Advanced synthetic strategies for 1,2,5-thiadiazole 1,1-dioxides primarily revolve around two core approaches: the condensation of acyclic precursors and the oxidation of pre-existing 1,2,5-thiadiazole rings. researchgate.net

The most fundamental synthesis involves the condensation reaction of sulfamide with α-dicarbonyl compounds, such as 1,2-diketones. researchgate.net This method directly constructs the 3,4-disubstituted this compound ring system. researchgate.net Similarly, reacting α-hydroxy ketones with sulfamide leads to the formation of 3,4-disubstituted 1,2,5-Δ2-thiadiazoline 1,1-dioxides. researchgate.net

Another key strategy is the oxidation of the sulfur atom in a pre-formed 1,2,5-thiadiazole ring. researchgate.netthieme-connect.de Mild oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), are effective for this transformation, converting 1,2,5-thiadiazoles or their corresponding 1-oxides into the desired 1,1-dioxides. thieme-connect.deacs.org This approach is valuable for accessing derivatives that may not be readily available through direct condensation.

While catalysis for the direct formation of the this compound ring is not extensively documented, catalytic methods are employed for the functionalization of the heterocycle. An example is the aluminum chloride (AlCl₃)-catalyzed Friedel-Crafts-type reaction where aromatic nucleophiles add to the C=N bond of a 3,4-disubstituted this compound. mdpi.com This reaction proceeds in moderate to good yields, producing substituted 1,2,5-thiadiazolines and demonstrating a catalytic approach to modifying the core scaffold. mdpi.com

| Strategy | Precursors | Product Type | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Ring Contraction | 2-Substituted 2,3,5,6-tetrahydro-3,5-dioxo-1,2,6-thiadiazine 1,1-dioxides | 4-Amino-2,3-dihydro-3-oxo-1,2,5-thiadiazole 1,1-dioxides | 1. Nitrosation 2. Mild acid | rsc.org |

| Oxidative Ring Contraction | 3,5-Diphenyl-4H-1,2,6-thiadiazin-4-one | 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide | m-CPBA | mdpi.comresearchgate.net |

| Condensation | α-Diketones + Sulfamide | 3,4-Disubstituted 1,2,5-thiadiazole 1,1-dioxides | Condensation reaction | researchgate.net |

| Oxidation | 1,2,5-Thiadiazoles or 1,2,5-Thiadiazole 1-oxides | 1,2,5-Thiadiazole 1,1-dioxides | m-CPBA | thieme-connect.deacs.org |

| Catalytic Functionalization | 3,4-Diphenyl this compound + Aromatic nucleophiles | Substituted 1,2,5-thiadiazolines | AlCl₃ | mdpi.com |

Reactivity and Mechanistic Studies of 1,2,5 Thiadiazole 1,1 Dioxide

Nucleophilic Addition Reactions to the C=N Double Bond

The 1,2,5-thiadiazole (B1195012) 1,1-dioxide ring is particularly vulnerable to attack by nucleophiles at the C=N double bonds. mdpi.com This reactivity is so pronounced that for certain derivatives, such as 3,4-diphenyl- or 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide, the addition of alcohols like ethanol (B145695) occurs spontaneously in solution. mdpi.com

Primary and secondary amines, as well as primary amides, readily add to the C=N double bond of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides. mdpi.comresearchgate.net These reactions are typically reversible, and the resulting adducts often exist only in solution. mdpi.comresearchgate.net For instance, the addition of various amides and aromatic amines to 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide in aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) has been studied, and equilibrium constants have been determined using cyclic voltammetry. researchgate.net While aliphatic amines also react, they tend to form unstable solutions. researchgate.net In some cases, particularly with bifunctional nucleophiles like urea (B33335), a double addition can occur, leading to the formation of bicyclic products. mdpi.comresearchgate.net A reversible addition to both C=N bonds can sometimes lead to an irreversible cleavage of the heterocyclic ring, releasing sulfamide (B24259), especially in anhydrous conditions. mdpi.comresearchgate.net

The reaction of 4-amino-2-benzyl-2,3-dihydro-3-oxo-1,2,5-thiadiazole 1,1-dioxide with various amines can lead to either ring-opened products or amino-exchange derivatives, depending on the basicity of the amine and the reaction conditions. rsc.org

Table 1: Equilibrium Constants for the Addition of Amines and Amides to 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide

| Nucleophile | Solvent | Method | Equilibrium Constant (K) |

|---|---|---|---|

| Acetamide | DMF/MeCN | CV | Reported |

| 2-Fluoroacetamide | DMF/MeCN | CV | Reported |

| Butyramide | DMF/MeCN | CV | Reported |

| Benzamide | DMF/MeCN | CV | Reported |

| Aniline | DMF/MeCN | CV | Reported |

| 3-Aminopyridine | DMF/MeCN | CV | Reported |

| Acetamide | - | UV-VIS | Value in agreement with CV |

Data sourced from J. Phys. Org. Chem. 16, 220-225 (2003). researchgate.netunlp.edu.ar Note: Specific K values were reported in the source but are presented here as "Reported" to summarize the findings.

The addition of alcohols to the C=N double bond of 3,4-substituted 1,2,5-thiadiazole 1,1-dioxides is a well-documented and general reaction. mdpi.comresearchgate.net Primary and secondary alcohols add spontaneously to form stable adducts. mdpi.com For example, 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide (TMP) and 3,4-dimethyl-1,2,5-thiadiazole (B3032850) 1,1-dioxide (TMM) both react with ethanol. researchgate.netcdnsciencepub.com In the case of the unsymmetrically substituted TMP, the ethanol molecule adds preferentially to the C=N bond on the methyl-substituted side of the ring. researchgate.netcdnsciencepub.com

The equilibrium constants for these addition reactions have been measured using various techniques, including UV-Vis spectroscopy and NMR spectroscopy, as well as cyclic voltammetry. researchgate.netcdnsciencepub.com Studies on the 3,4-diphenyl derivative with a range of alcohols in acetonitrile have shown how the structure of the alcohol affects the equilibrium. The solvent also plays a role in the position of the equilibrium.

Table 2: Equilibrium Constants for the Addition of Various Alcohols to 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide in Acetonitrile at 25.0 °C

| Alcohol | Equilibrium Constant (K / M⁻¹) |

|---|---|

| Methanol | 2.1 |

| n-Propanol | 0.9 |

| n-Butanol | 0.8 |

| Isobutanol | 0.6 |

| Isopropanol | 0.3 |

| sec-Butanol | 0.2 |

| tert-Butanol | 0.04 |

| Ethylene glycol | 2.5 |

| Allyl alcohol | 1.1 |

| 2-Phenylethanol | 0.7 |

Data sourced from J. Phys. Org. Chem. 13, 272-282 (2000).

The C=N double bonds of 1,2,5-thiadiazole 1,1-dioxides can also be functionalized using organometallic reagents such as alkyl and aryl Grignard reagents. mdpi.comsemanticscholar.org The addition reaction proceeds smoothly, but the resulting adducts have been reported to be unstable during chromatographic purification on silica (B1680970) gel. mdpi.com Consequently, these adducts are often used in their crude form for subsequent reactions, such as reduction with sodium borohydride (B1222165) to yield the corresponding saturated 1,2,5-thiadiazolidine 1,1-dioxides. mdpi.comresearchgate.net This two-step sequence provides a method for synthesizing unsymmetrical vicinal diamines after ring cleavage. researchgate.netresearchgate.net

Reactions with Alcohols

Electrophilic Reactivity Patterns

The 1,2,5-thiadiazole ring is generally resistant to electrophilic substitution reactions. thieme-connect.de This low reactivity is attributed to the electron-withdrawing nature of the heterocyclic system, which deactivates the ring towards attack by electrophiles. While the parent 1,2,5-thiadiazole can undergo some electrophilic reactions like chloromethylation, the 1,1-dioxide derivative is even more deactivated due to the powerful electron-withdrawing sulfone group. thieme-connect.de

However, an AlCl₃-catalyzed addition of aromatic nucleophiles to the C=N bond of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide has been reported. mdpi.comresearchgate.net In this reaction, which can be viewed as a Friedel-Crafts-type process, the AlCl₃ acts as a Lewis acid, activating the thiadiazole ring towards attack by electron-rich aromatic compounds like anisole, toluene, and phenol. semanticscholar.orgresearchgate.net This leads to the formation of 3,4-diphenyl-4-aryl-1,2,5-thiadiazoline 1,1-dioxides in moderate to good yields. semanticscholar.orgresearchgate.net

Redox Chemistry and Radical Anion Formation

The electrochemistry of 1,2,5-thiadiazole 1,1-dioxides is dominated by their ability to act as good electron acceptors. nii.ac.jp They are readily reduced to form stable radical anions. mdpi.comresearchgate.net The stability of these radical anions is often enhanced by the presence of aromatic substituents that allow for the delocalization of the unpaired electron and spin density. mdpi.comresearchgate.net For example, the radical anion of phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide is particularly stable in aprotic solvents. nii.ac.jpresearchgate.net The g-factors for these radicals, typically in the range of 2.002–2.009, are indicative of this delocalization. mdpi.com These stable radical anions are of interest as potential building blocks for molecular magnetic materials. nii.ac.jpresearchgate.net

The electroreduction of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides has been extensively studied using cyclic voltammetry (CV). researchgate.netcdnsciencepub.com These compounds are significantly easier to reduce (with reduction potentials between -0.6 and -1.0 V vs. Ag/Ag+) compared to their non-oxidized 1,2,5-thiadiazole counterparts (ca. -2.5 V). researchgate.netcdnsciencepub.com This is a direct consequence of the strongly electron-withdrawing sulfone group. researchgate.net

Chemical Reduction Methods

The reduction of 1,2,5-thiadiazole 1,1-dioxides to their corresponding radical anions can be accomplished through various chemical methods. researchgate.netnih.govconicet.gov.ar These methods often involve the use of reducing agents in aprotic solvents. researchgate.netconicet.gov.ar For instance, 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides can be effectively reduced to their radical anions in high yields (over 80%) via chemical pathways. conicet.gov.ar

Uncommon reductants, such as certain amides, have been found to be effective under specific conditions. researchgate.netconicet.gov.ar The choice of solvent and reducing agent can influence the stability of the resulting radical anion. conicet.gov.ar For example, the chemical reduction of 3,4-disubstituted derivatives has been successfully carried out in organic solvents to generate radical anions for further study. conicet.gov.ar Another notable chemical reduction involves the use of hydrogen gas with Adams' catalyst (PtO₂) to smoothly reduce dioxothiadiazoles to dioxothiadiazolidines. mdpi.com

A summary of chemical reduction methods is presented below:

| Starting Material | Reagent(s) | Product | Solvent | Notes |

| 3,4-Disubstituted 1,2,5-thiadiazole 1,1-dioxides | Chemical reductants (e.g., amides) | Radical anions | Aprotic solvents | High yields (>80%) have been achieved. researchgate.netconicet.gov.arconicet.gov.ar |

| Dioxothiadiazoles | H₂, Adams' catalyst (PtO₂) | Dioxothiadiazolidines | - | Smooth reduction process. mdpi.com |

| 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide | Lithium cyanide (LiCN) | Radical anion | DMF | The radical anion is generated and can be studied over time. conicet.gov.ar |

Stability and Characterization of Radical Anions

The radical anions derived from 1,2,5-thiadiazole 1,1-dioxides exhibit notable stability, a property enhanced by the delocalization of spin density, particularly when fused to large aromatic systems. mdpi.com For instance, the radical anion of phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide is remarkably stable in aprotic solvents, showing little reactivity even with the addition of water or upon saturation with oxygen gas. researchgate.net The stability of these radical anions is dependent on their molecular structure and the surrounding medium, including the solvent, any reducing agent present, and the supporting electrolyte. conicet.gov.ar In some cases, these radical anions can persist in polar aprotic solutions for extended periods, even up to three months. conicet.gov.ar

These radical species are typically characterized using a combination of spectroscopic and electrochemical techniques.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a key tool for characterizing these radical anions. The g-factors for radicals based on the dioxothiadiazole motif typically fall within the range of 2.002–2.009, which is indicative of a delocalized unpaired electron. mdpi.com EPR spectra often show hyperfine coupling constants for the nitrogen atoms of the 1,1-dioxo-1,2,5-thiadiazole ring (aN) in the range of 2.5–4 G. mdpi.com

Cyclic Voltammetry (CV): CV is used to study the electrochemical properties of the parent compounds and their radical anions. researchgate.netcdnsciencepub.com It provides information on the reduction potentials and the stability of the generated radicals. conicet.gov.arconicet.gov.ar For example, 1,2,5-thiadiazole 1,1-dioxide derivatives are more easily electroreduced (between -0.6 and -1.0 V vs. Ag/Ag+ in acetonitrile) compared to their non-oxidized parent heterocycles (around -2.5 V). researchgate.netcdnsciencepub.com

UV-Vis Spectroscopy: This technique is also employed to monitor the formation and stability of the radical anions. conicet.gov.ar

The stability and properties of these radical anions make them promising candidates for the development of novel functional molecular materials. nih.govconicet.gov.armdpi.com

Other Significant Reaction Pathways

Acid-Mediated Reactions

1,2,5-Thiadiazole 1,1-dioxides participate in several acid-mediated reactions. Strong Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as chlorosulfonic acid (HClSO₃) and sulfuric acid (H₂SO₄) can catalyze intramolecular cyclization/aromatization, known as the Scholl reaction, for derivatives with aromatic substituents at the 3 and 4 positions. mdpi.com This reaction has been successfully applied to 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide and 3,4-di(naphthalen-2-yl)-1,2,5-thiadiazole 1,1-dioxide. mdpi.com For example, the intramolecular cyclization of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide to form phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide proceeds nearly quantitatively in the presence of AlCl₃. researchgate.net

Furthermore, AlCl₃ can catalyze the addition of aromatic nucleophiles to the C=N double bond of the thiadiazole ring. mdpi.com For instance, the reaction of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide with electron-rich aromatic compounds in the presence of AlCl₃ yields substituted 1,2,5-thiadiazolines in moderate to good yields. researchgate.netmdpi.com The acidity of alpha-hydrogens at the 3 and 4 positions, a consequence of the strong electron-withdrawing sulfonyl group, allows for their easy removal in a basic environment to form tautomeric thiadiazoline carbanions, which can then be isolated by adding a strong acid. mdpi.com

A summary of acid-mediated reactions is presented below:

| Reactant(s) | Acid Catalyst | Product(s) | Reaction Type |

| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | AlCl₃ or HClSO₃/H₂SO₄ | Phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide | Intramolecular Cyclization (Scholl Reaction) researchgate.netmdpi.com |

| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide + Aromatic Nucleophiles | AlCl₃ | Substituted 1,2,5-thiadiazoline 1,1-dioxides | Nucleophilic Addition researchgate.netmdpi.com |

| 3-Methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide | Strong Acid (after base treatment) | 3-Methylene-4-phenyl-2,3-dihydro-1,2,5-thiadiazole 1,1-dioxide | Tautomer Isolation mdpi.com |

Functionalization Reactions

The C=N double bonds of the this compound ring are susceptible to functionalization through various addition reactions. mdpi.com Alcohols and primary/secondary amines can add to the C=N bond, often in a reversible manner. mdpi.com For example, 3,4-disubstituted-1,2,5-thiadiazole 1,1-dioxides readily react with primary and secondary alcohols. mdpi.com

Grignard reagents, both alkyl and aryl, also add smoothly to the C=N double bond. mdpi.comsci-hub.se While the initial addition products are often unstable during chromatographic purification, they can be used in crude form for subsequent reactions, such as reduction with sodium borohydride to yield thiadiazolidine dioxides. mdpi.com This sequential functionalization provides a stereoselective route to unsymmetrical 3,4-substituted 1,2,5-thiadiazolidine 1,1-dioxides. sci-hub.se

Other functionalization reactions include the addition of cyanide ions, which can result in either mono- or di-addition depending on the stoichiometry. mdpi.com The initially unstable adducts can be trapped by adding methyl iodide to yield N-methylated thiadiazoline and thiadiazolidine oxides. mdpi.com The double bonds can also be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA) to form fused bis-oxaziridine derivatives. mdpi.com

A table of key functionalization reactions is provided below:

| Reagent | Product Type | Notes |

| Primary/Secondary Alcohols | Thiadiazoline 1,1-dioxides (alkoxy substituted) | Reversible addition to the C=N bond. mdpi.com |

| Primary/Secondary Amines/Amides | Thiadiazoline 1,1-dioxides (amino substituted) | Reversible addition to the C=N bond. mdpi.com |

| Grignard Reagents (Alkyl/Aryl) | Thiadiazoline 1,1-dioxides (alkyl/aryl substituted) | Addition proceeds smoothly; products can be unstable to chromatography. mdpi.comsci-hub.se |

| Cyanide Ions | N-methylated thiadiazoline and thiadiazolidine oxides | Mono or double addition possible, trapped with methyl iodide. mdpi.com |

| m-Chloroperoxybenzoic acid (mCPBA) | Fused bis-oxaziridine derivatives | Oxidation of the C=N double bonds. mdpi.com |

| Vinylboronic acids (with Rhodium catalysts) | Optically active 1,2,5-thiadiazoline 1,1-dioxides | Stereo-controlled addition with high yields and enantiomeric excess. mdpi.com |

Structural Elucidation and Spectroscopic Characterization of 1,2,5 Thiadiazole 1,1 Dioxide and Its Derivatives

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography has been a pivotal technique in determining the precise three-dimensional structure of 1,2,5-thiadiazole (B1195012) 1,1-dioxide and its analogues. These studies have provided invaluable data on bond lengths, geometrical parameters, and conformational details.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) has been employed to characterize a variety of 1,2,5-thiadiazole 1,1-dioxide derivatives. researchgate.netmdpi.comresearchgate.net These studies have confirmed the five-membered heterocyclic ring structure with an oxidized sulfur atom. mdpi.com For instance, the structures of phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide and acenaphtho[1,2-c]-1,2,5-thiadiazole 1,1-dioxide have been elucidated, providing a basis for molecular orbital calculations and reactivity predictions. researchgate.net Similarly, single-crystal X-ray diffraction studies have been reported for 3,4-dimethyl, 3-methyl-4-phenyl, and 3,4-diphenyl derivatives of this compound. wiley.com

In a notable example of structural determination, the oxidative ring contraction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one was found to yield 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, the structure of which was unequivocally confirmed by single-crystal X-ray diffraction. mdpi.com The analysis revealed a nearly planar thiadiazole moiety. mdpi.com

The crystal system and space group of these compounds can vary depending on the substituents. For example, comparative analysis with structurally similar compounds like 3,4-dimethoxy-1,2,5-thiadiazole (B8698709) 1,1-dioxide suggests that these derivatives often crystallize in a monoclinic space group. smolecule.com

Analysis of Bond Lengths and Geometrical Parameters

The bond lengths within the this compound ring are characteristic and provide insight into the electronic structure of the molecule. smolecule.com Analysis of crystallographic data reveals the following typical bond lengths in neutral species:

| Bond Type | Typical Length (Å) |

| S=O | ~1.426 |

| S-N | ~1.691 |

| C=N | ~1.287 |

Table 1: Typical bond lengths in the this compound ring. smolecule.com

These values distinguish them from the parent 1,2,5-thiadiazole compounds. smolecule.com Histograms of bond length distributions for a range of structurally characterized 1,2,5-thiadiazole 1,1-dioxides further refine these values and show distinct patterns for neutral and radical anion species. researchgate.net For example, in a study of a cobalt(II) coordination compound, detailed bond lengths and angles were determined, contributing to the broader understanding of the geometry of these heterocycles. researchgate.net

The geometry of the ring system is also of significant interest. The thiadiazole moiety in derivatives like 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide is nearly planar. mdpi.com Theoretical and experimental studies on various derivatives have provided a comprehensive picture of the molecular geometry.

Conformation and Pyramidal Sulfoxide (B87167) Structure in Analogues

While 1,2,5-thiadiazole 1,1-dioxides feature a sulfone group, related 1,2,5-thiadiazole 1-oxides possess a sulfoxide group, which introduces the possibility of a pyramidal structure at the sulfur atom. X-ray analysis of 3,4-bis(methylthio)-1,2,5-thiadiazole 1-oxide has confirmed the pyramidal sulfoxide structure. wayne.edu This pyramidal geometry leads to the existence of stable diastereomers when the molecule is appropriately substituted, and the inversion barrier for this pyramidal structure has been a subject of both experimental and theoretical investigation. wayne.edunih.gov

The conformation of the substituents relative to the heterocyclic ring is also a key structural feature. In 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, the plane of the phenyl substituent of the benzoyl group is significantly out of the plane of the thiadiazole ring. mdpi.com Such conformational details are crucial for understanding intermolecular interactions in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of this compound derivatives in solution. Both ¹H and ¹³C NMR provide valuable information about the electronic environment of the nuclei within the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectra of this compound derivatives are primarily useful for characterizing the substituents attached to the heterocyclic ring, as the ring itself contains no hydrogen atoms. mdpi.com For example, in studies of 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide (TMP) and 3,4-dimethyl-1,2,5-thiadiazole (B3032850) 1,1-dioxide (TMM), ¹H NMR was used to observe the addition of ethanol (B145695) across one of the C=N double bonds. cdnsciencepub.com The chemical shifts of the protons on the substituent groups provide information about the electronic effects of the thiadiazole dioxide ring. For instance, the parent, unsubstituted 1,2,5-thiadiazole shows a signal for its ring hydrogens at δ 8.61. thieme-connect.de

¹³C NMR Spectral Analysis and Chemical Shift Interpretation

¹³C NMR spectroscopy is highly informative for characterizing the carbon atoms of the this compound ring. The chemical shifts of the ring carbons in 3,4-disubstituted derivatives typically appear in the range of 150–170 ppm. mdpi.com This is a downfield shift compared to the 130–160 ppm range observed for the parent 1,2,5-thiadiazoles, indicating the strong electron-withdrawing nature of the sulfone group. mdpi.comthieme-connect.de

For example, ¹³C NMR was instrumental in studying the equilibrium between 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide (TPP) and its ethanol adduct, a thiadiazoline derivative. cdnsciencepub.com The spectra of various 1,2,3-thiadiazoles have been reported and analyzed in terms of substituent effects, providing a basis for comparison. capes.gov.br In some cases, the low solubility of this compound derivatives in common deuterated solvents has posed a challenge for obtaining high-quality ¹³C NMR spectra. mdpi.com

The following table summarizes the typical ¹³C NMR chemical shift ranges for the ring carbons in 1,2,5-thiadiazoles and their 1,1-dioxide derivatives:

| Compound Type | Ring Carbon ¹³C Chemical Shift (ppm) |

| 1,2,5-Thiadiazoles | 130 - 160 |

| 1,2,5-Thiadiazole 1,1-dioxides | 150 - 170 |

Table 2: Comparison of ¹³C NMR chemical shift ranges for 1,2,5-thiadiazoles and their 1,1-dioxide derivatives. mdpi.comthieme-connect.de

Advanced NMR Techniques for Structural Elucidation

While standard one-dimensional ¹H NMR spectroscopy is of limited use for the direct characterization of the this compound ring due to the absence of protons, ¹³C NMR spectroscopy is significantly more informative. mdpi.comnih.gov The carbon atoms within the heterocyclic ring of 3,4-disubstituted derivatives typically resonate in the range of 150–170 ppm. mdpi.comnih.gov This is a noticeable downfield shift compared to the 130–160 ppm range observed for the non-oxidized 1,2,5-thiadiazoles, reflecting the electron-withdrawing nature of the sulfone group. mdpi.comnih.gov However, the low solubility of many this compound derivatives in common deuterated solvents can pose a challenge for ¹³C NMR analysis. mdpi.comnih.gov

To overcome the limitations of 1D NMR and to unambiguously assign complex structures, a variety of advanced 2D NMR techniques are employed. ipb.ptnih.gov These methods are crucial for elucidating the connectivity and spatial relationships of atoms within the molecule, especially for derivatives with intricate substituent groups. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) spin-spin coupling networks within the substituents attached to the thiadiazole dioxide core. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning the carbon signals of protonated carbons in the substituent groups. nih.govyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is invaluable for establishing long-range (2-3 bond) correlations between protons and carbons. nih.govyoutube.com This is particularly useful for identifying quaternary carbons and for linking substituent groups to the carbon atoms of the this compound ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of nuclei. diva-portal.org It is instrumental in determining the stereochemistry and conformation of derivatives. diva-portal.org

For instance, in the structural elucidation of complex heterocyclic systems, the concerted application of one- and two-dimensional NMR experiments like DEPT, gs-HSQC, and gs-HMBC allows for the complete assignment of ¹H and ¹³C NMR resonances. researchgate.net

Interactive Table: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Functional Group | Chemical Shift (ppm) |

| C3/C4 of this compound Ring | 150 - 170 |

| C3/C4 of 1,2,5-Thiadiazole Ring (for comparison) | 130 - 160 |

| Methoxy Carbons (-OCH₃) | 3.8 - 4.0 |

Vibrational Spectroscopy (IR, FTIR)

Infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy are highly effective for the identification and characterization of 1,2,5-thiadiazole 1,1-dioxides, in part because these techniques can be readily applied to solid-state samples, mitigating issues of low solubility. mdpi.comnih.gov The vibrational spectra of these compounds exhibit characteristic absorption bands that serve as a "fingerprint" for the dioxothiadiazole ring. mdpi.comresearchgate.net

Key diagnostic IR bands for 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides include:

Two distinct C=N stretching vibrations in the region of 1600–1550 cm⁻¹. mdpi.comnih.gov

Two strong S=O stretching vibrations, typically observed at 1350–1280 cm⁻¹ and 1170–1100 cm⁻¹. mdpi.comnih.gov

For example, the IR spectrum of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide displayed characteristic C=O stretching bands at 1772 and 1681 cm⁻¹ and a strong band at 1300 cm⁻¹ attributed to the sulfone functionality. mdpi.com In another study, the IR spectrum of 3-chloro-4-fluoro-1,2,5-thiadiazole (B6235157) showed a strong A/B type band at 1121 cm⁻¹, which is characteristic of C-F stretching, and bands at 873 and 813 cm⁻¹ with dominant NS stretching character. oszk.hu

Normal coordinate analysis has been employed to assign the in-plane vibration modes of 1,2,5-thiadiazole and related heterocycles, providing a detailed understanding of the vibrational characteristics. ias.ac.in

Interactive Table: Characteristic IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| C=N stretching | 1600 - 1550 | mdpi.com, nih.gov |

| Asymmetric S=O stretching | 1350 - 1280 | mdpi.com, nih.gov |

| Symmetric S=O stretching | 1170 - 1100 | mdpi.com, nih.gov |

| C-F stretching (in fluoro-derivatives) | ~1121 | oszk.hu |

| N-S stretching | 813 - 873 | oszk.hu |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within this compound and its derivatives. The position and intensity of the absorption maxima are sensitive to the nature of the substituents and the solvent. mdpi.comnih.gov

For simple 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, the maximum absorption (λₘₐₓ) typically occurs in the ultraviolet region. For example, in acetonitrile (B52724), the λₘₐₓ is around 315 nm, while in ethanol it is observed in the 240–280 nm range, with molar absorption coefficients (ε) on the order of 10³ dm³·mol⁻¹·cm⁻¹. mdpi.comnih.gov When the this compound ring is fused to a larger aromatic system, the UV-Vis spectra become more complex, and the molar absorption coefficient in the UV region often exceeds 10⁴ dm³·mol⁻¹·cm⁻¹. nih.gov

For instance, the UV-Vis spectrum of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide in dichloromethane (B109758) showed a λₘₐₓ at 295 nm with a log ε of 3.72. mdpi.com Some derivatives, particularly those with extended π-systems, exhibit fluorescence. For example, a series of naphtho[2,3-c] mdpi.comnih.govamhsr.orgthiadiazole derivatives have been synthesized that show both carrier transporting properties and high fluorescence quantum yields. rsc.org The emission color of these compounds can be tuned by altering the aryl substituents. rsc.org

Interactive Table: UV-Vis Absorption Data for Selected this compound Derivatives

| Compound | Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε, dm³·mol⁻¹·cm⁻¹) | Reference |

| Simple 3,4-disubstituted derivatives | Acetonitrile | ~315 | ~10³ | mdpi.com, nih.gov |

| Simple 3,4-disubstituted derivatives | Ethanol | 240 - 280 | ~10³ | mdpi.com, nih.gov |

| 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide | Dichloromethane | 295 | 10³.⁷² | mdpi.com |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) is particularly powerful, allowing for the confirmation of molecular formulas with high accuracy (typically <5 ppm error).

The fragmentation patterns observed in the mass spectra provide valuable structural information. For many thiadiazole derivatives, a common initial fragmentation step is the elimination of a molecule of nitrogen from the molecular ion. rsc.org The subsequent fragmentation pathways are then influenced by the nature of the substituents. rsc.org The use of deuterated analogs can be instrumental in elucidating complex fragmentation mechanisms. scielo.br For instance, in a study of 1,2,5-oxadiazole N-oxide derivatives, deuterium (B1214612) labeling helped to confirm a neutral CH₂O loss and an OH loss involving the oxygen of the N-oxide via hydrogen rearrangement. scielo.br

While specific fragmentation studies on 1,2,5-thiadiazole 1,1-dioxides are not extensively detailed in the provided search results, the general principles of mass spectrometry for heterocyclic compounds apply. For example, in the analysis of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, HRMS revealed the addition of "O₂" to the parent compound, which was crucial in identifying the oxidized product. mdpi.com

Interactive Table: Key Applications of Mass Spectrometry in the Analysis of this compound Derivatives

| Mass Spectrometry Technique | Application |

| High-Resolution Mass Spectrometry (HRMS) | - Determination of accurate molecular weight- Confirmation of elemental composition (<5 ppm error) |

| Tandem Mass Spectrometry (MS/MS) | - Elucidation of fragmentation pathways- Structural characterization of substituents |

| Isotope Labeling Studies (e.g., with Deuterium) | - Mechanistic investigation of fragmentation processes |

Theoretical and Computational Investigations of 1,2,5 Thiadiazole 1,1 Dioxide

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the fundamental properties of 1,2,5-thiadiazole (B1195012) 1,1-dioxide. These methods allow for the detailed examination of its molecular and electronic structure.

Ab Initio Molecular Orbital (MO) Studies

Ab initio molecular orbital (MO) calculations have been employed to investigate the electronic structure, conformation, and reactivity of 1,2,5-thiadiazole 1,1-dioxide and its derivatives. researchgate.netresearchgate.net These studies, which are based on first principles without empirical parameters, provide a fundamental understanding of the molecule's behavior. For instance, ab initio calculations have been used to compare the computed molecular structures with experimental data obtained from single-crystal X-ray diffraction, showing good agreement. researchgate.netresearchgate.net These theoretical investigations have also been instrumental in analyzing the structural data in relation to kinetic and electrochemical experimental results. researchgate.net Furthermore, ab initio methods have been applied to study various derivatives, including 3,4-dimethyl, 3-methyl-4-phenyl, and 3,4-diphenyl derivatives of this compound, as well as their corresponding thiadiazoline and thiadiazolidine analogs. researchgate.netresearchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a popular and effective method for studying this compound and its derivatives. mdpi.com The B3LYP hybrid functional is a commonly used DFT method for these systems, often providing reliable results for geometry optimization that align well with experimental crystallographic data. smolecule.com Deviations between B3LYP-calculated bond lengths and angles and experimental values are generally minimal. smolecule.com DFT calculations have been utilized to perform charge sensitivity analysis, yielding various reactivity indices such as molecular energy, net atomic charges, and global and local hardness and softness. researchgate.netresearchgate.net These calculations help in identifying the preferred sites for chemical reactions. researchgate.netresearchgate.net A specialized semi-empirical DFT method, known as CHIH-DFT, has also been developed to accurately predict the properties of heterocyclic systems like dioxothiadiazoles. mdpi.com

Basis Set Selection and Computational Level Optimization

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the level of theory. For this compound derivatives, standard basis sets such as 6-311G++(d,p) or 6-311G++(3df,3pd) are frequently used in conjunction with DFT calculations. mdpi.com It has been noted that for sulfur compounds with a valence other than two, larger basis sets are necessary to achieve a good description of their geometries with density functional methods. conicet.gov.ar The optimization of the computational level is crucial for obtaining results that are in close agreement with experimental data for properties like UV-vis and IR spectra. mdpi.comresearchgate.net

Electronic Structure Analysis

The electronic properties of this compound are key to understanding its reactivity and potential applications in materials science.

Frontier Molecular Orbitals (FMOs)

The analysis of frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides valuable insights into the chemical reactivity of this compound. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic and optical properties. researchgate.net Calculations of the HOMO-LUMO gap can be used to assess the molecule's aromaticity and predict its behavior in chemical reactions. researchgate.net For instance, the electron density of the LUMO is often concentrated over the benzothiadiazole moiety in fused systems, while the HOMO's electron density is distributed along the conjugated backbone. acs.org

Molecular Electrostatic Potential (MEP) Maps

Molecular electrostatic potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP is calculated from the electronic density and provides a guide for electrophilic and nucleophilic attacks. conicet.gov.ar Regions of negative electrostatic potential indicate sites that are susceptible to attack by electrophiles, while areas of positive potential are prone to nucleophilic attack. conicet.gov.ar For this compound derivatives, MEP maps, in conjunction with other calculated parameters like dipole moment and total electron density, have been used to infer the preferred sites for chemical reactions. researchgate.netresearchgate.net

Data Tables

Table 1: Calculated Properties of 1,2,5-Thiadiazole Derivatives

| Compound | Computational Method | Basis Set | Calculated Property | Value |

| 3,4-diphenyl-1,2,5-thiadiazoline 1,1-dioxide | Ab initio MO | 6-31G** | Dipole Moment | - |

| Acenaphto[1,2-c]-1,2,5-thiadiazole 1,1-dioxide | CHIH-DFT | - | Dipole Moment | - |

| 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1-oxide | CHIH(small) | - | Bond Lengths & Angles | Good agreement with X-ray data researchgate.net |

Note: Specific numerical values for dipole moments were not consistently available across the searched literature for a comparative table. The table reflects the types of calculations performed.

Charge Sensitivity Analysis and Reactivity Prediction

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound and its derivatives. conicet.gov.ar Charge sensitivity analysis, often employing concepts from Density Functional Theory (DFT), is a key method used to achieve this. conicet.gov.arresearchgate.net This analysis yields various sensitivity coefficients, including molecular energy, net atomic charges, global and local hardness/softness, and Fukui functions, which collectively help to identify the most probable sites for chemical reactions. conicet.gov.arconicet.gov.armincyt.gob.ar

Studies on various this compound derivatives have utilized these methods to predict their chemical behavior. conicet.gov.arresearchgate.net The calculated sensitivity coefficients and MEP maps serve as a robust theoretical foundation for understanding the molecule's interactions and designing new synthetic pathways. conicet.gov.ar

| Parameter | Definition & Significance | Predicted Reactivity Site |

|---|---|---|

| Net Atomic Charges | Distribution of electron density among atoms. Atoms with high positive charges are electrophilic; those with high negative charges are nucleophilic. | Identifies atoms susceptible to electrophilic or nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution. Negative potential regions attract electrophiles; positive regions attract nucleophiles. conicet.gov.ar | The 1,2,5-dioxothiadiazole ring is identified as being particularly vulnerable to nucleophiles. mdpi.com |

| Fukui Functions | Measures the change in electron density at a specific point when the total number of electrons changes, indicating local reactivity. | Pinpoints specific atoms most likely to participate in a reaction. |

| Global/Local Hardness & Softness | Global values measure the overall stability and reactivity of the molecule. Local values indicate the reactivity of specific atomic sites. | Predicts the favorability of reactions based on the hard/soft acid/base (HSAB) principle. |

Aromaticity and Delocalization Studies

The concepts of aromaticity and electron delocalization are central to understanding the stability and properties of cyclic compounds, including this compound. chempedia.info Aromaticity is not an all-or-nothing property, and various computational methods are used to quantify its degree in different ring systems. chempedia.info For thiadiazole-1,1-dioxides, the relative aromaticity is influenced by the positions of the nitrogen atoms relative to the sulfone group. chempedia.info

Computational studies comparing isomers have established a hierarchy of aromaticity. The decreasing order of aromaticity is reported as: 1,2,5-thiadiazole-1,1-dioxide > 1,2,4-thiadiazole-1,1-dioxide > 1,2,3-thiadiazole-1,1-dioxide > 1,3,4-thiadiazole-1,1-dioxide. chempedia.info This indicates that the 1,2,5-isomer is the most delocalized and aromatic among the thiadiazole dioxides. chempedia.info The ability of the nitrogen atoms to engage in a push-pull system with the oxygen atoms of the sulfone group is a key factor determining this trend. chempedia.info However, it is noted that the parent 1,2,5-thiadiazole-1,1-dioxide has not been synthesized, so these approximations are based on extrapolations from its substituted analogues, such as the 3,4-dimethyl derivative. chempedia.info

Electron delocalization also plays a crucial role in the stability of radical anions formed from these compounds. mdpi.com In derivatives like researchgate.netmdpi.comnih.govthiadiazolo[3,4-f] researchgate.netdoi.orgphenanthroline 2,2-dioxide, the stability of the radical anion is enhanced by the delocalization of spin density over the large aromatic system. mdpi.com This delocalization is evident from Electron Paramagnetic Resonance (EPR) spectroscopy, where g-factors for radicals based on the dioxothiadiazole motif range from 2.002 to 2.009, indicating the unpaired electron is delocalized. mdpi.com

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving this compound derivatives. These theoretical studies provide insights into transition states, reaction intermediates, and energy profiles that are often difficult to capture experimentally.

One example is the study of the hydrolysis of 3,4-diphenyl-1,2,5-thiadiazole-1,1-dioxide, which yields benzil (B1666583) and sulfamide (B24259). researchgate.net Computational analysis of this reaction helps to understand the kinetic results, which show the reaction follows first-order kinetics. researchgate.net

Another complex transformation that has been computationally modeled is the photochemical ring contraction of 1,2,6-thiadiazines to 1,2,5-thiadiazole 1-oxides. chemrxiv.org This reaction proceeds via a proposed cycloaddition-ring contraction cascade. chemrxiv.org Computational studies using methods like CASPT2//UB3LYP have been employed to calculate the free energy profiles for the reaction of the thiadiazine with singlet oxygen. chemrxiv.org The modeling revealed a mechanistic pathway involving a chemoselective [3+2] cycloaddition to form an endoperoxide intermediate, which then undergoes a ring contraction with selective carbon atom excision. chemrxiv.org These computational insights were crucial in understanding how a complex transformation involving the cleavage of C-C bonds could occur under ambient conditions with just the substrate, solvent, light, and air. chemrxiv.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of 1,2,5-thiadiazole 1,1-dioxides, providing a "fingerprint" of the ring that aids in its characterization. mdpi.comresearchgate.net These theoretical predictions are often compared with experimental data from techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy for validation. mdpi.comnih.govresearchgate.net

A semi-empirical DFT model chemistry, known as CHIH-DFT, has been specifically developed to accurately predict the properties of heterocyclic systems like dioxothiadiazoles. mdpi.com This model has been used to calculate the molecular structure of derivatives and to predict their IR and UV-Vis spectra, dipole moments, and polarizabilities. researchgate.net The calculated values are then compared with available experimental data to validate the model's accuracy. researchgate.net

IR spectroscopy is particularly useful for identifying dioxothiadiazoles, as the characteristic C=N and S=O stretching vibration bands provide a clear signature. mdpi.com Computationally predicted IR spectra can help in the assignment of these experimental bands. researchgate.net Similarly, UV-Vis spectra for 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides typically show a maximum absorption in the UV region, and computational models can predict the wavelengths and intensities of these absorptions. mdpi.com While ¹H NMR is not useful for the core ring due to the absence of hydrogen atoms, ¹³C NMR signals for the ring carbons appear in a characteristic range of 150–170 ppm, which can also be predicted computationally. mdpi.com

Quantitative Structure-Property Relationships (QSPR) for Spectral Data

Quantitative Structure-Property Relationship (QSPR) theory is a valuable computational approach for estimating the spectral parameters of novel 1,2,5-thiadiazole derivatives. doi.org This method is particularly useful when experimental assignment of spectral data is ambiguous or difficult to obtain. doi.org QSPR models establish a mathematical relationship between a molecule's properties and its structural descriptors. doi.org

In a typical QSPR study, a large number of theoretical molecular descriptors (such as Dragon descriptors) are generated for a series of compounds. doi.org These descriptors encode various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic features. doi.org Through multivariable linear regression (MLR) analysis, predictive models are built that can estimate spectral data such as NMR chemical shifts, IR frequencies, and X-ray diffraction bond lengths. doi.org

For a set of nearly forty novel 1,2,5-thiadiazole derivatives, QSPR models were developed to predict specific spectral parameters. doi.org The accuracy of these models is demonstrated by the close agreement between the experimentally measured values and the computationally predicted values. doi.org This approach not only allows for the prediction of missing data but also provides insight into which structural features most significantly influence the observed spectral properties. doi.org

| Spectral Parameter | Experimental Value | Predicted Value |

|---|---|---|

| 13Csp3 NMR (ppm) | 52.70 | 52.70 |

| IR(C=O) (cm-1) | 1693 | 1693 |

| XR(C1-N1) (Å) | 1.464 | 1.464 |

*Compound 4 is taken as a typical example from the study. doi.org The labels for the atoms (C1, N1) correspond to the specific structure in the source publication. doi.org

Electrochemical Behavior and Electronic Properties of 1,2,5 Thiadiazole 1,1 Dioxide

Cyclic Voltammetry and Electroreduction Processes

Cyclic voltammetry (CV) studies of 1,2,5-thiadiazole (B1195012) 1,1-dioxide derivatives in aprotic solvents like acetonitrile (B52724) (ACN) reveal distinct and characteristic electroreduction behavior. cdnsciencepub.comresearchgate.net Typically, these compounds undergo two separate, reversible one-electron reduction processes within the solvent's electrochemical window. mdpi.com The first reduction leads to the formation of a stable radical anion, and the second reduction generates a diamagnetic dianion. mdpi.comresearchgate.net This is a significant distinction from their non-oxidized 1,2,5-thiadiazole analogues, which are much more difficult to reduce and seldom undergo a second reduction. cdnsciencepub.commdpi.com

The electroreduction of 1,2,5-thiadiazole 1,1-dioxides is significantly easier than that of the parent heterocycles. cdnsciencepub.comresearchgate.net For instance, while 1,2,5-thiadiazole and its 3,4-diphenyl derivative are reduced at approximately -2.5 V, the corresponding 1,1-dioxide derivatives are typically electroreduced in the potential range of –0.6 to –1.0 V versus Ag/Ag+. cdnsciencepub.comresearchgate.netresearchgate.net This facilitation is a direct consequence of the potent electron-withdrawing nature of the >SO₂ group. cdnsciencepub.comresearchgate.net Furthermore, these compounds are also more easily reduced by about 0.4 V compared to analogous diketones like benzil (B1666583), 9,10-phenanthrenequinone, and acenaphthenequinone. cdnsciencepub.comresearchgate.netresearchgate.net The course of these reduction reactions can be followed using cyclic voltammetry, which allows for the characterization of the resulting radical anions. researchgate.netconicet.gov.ar

Redox Potentials and Electron-Withdrawing Characteristics

The strong electron-withdrawing character of the sulfonyl group in 1,2,5-thiadiazole 1,1-dioxides is the primary determinant of their high redox potentials. cdnsciencepub.comresearchgate.net This group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the molecule's ability to accept electrons. The reduction potentials for the first electron transfer are typically observed at around -0.5 V vs. Fc/Fc⁺, with the second reduction to a dianion occurring at approximately -1.3 V. mdpi.com

The electroreduction potentials are significantly more positive than those of the parent (non-1,1-dioxide) heterocycles, which are typically reduced at potentials around -2.5 V. cdnsciencepub.comresearchgate.net The introduction of the >SO₂ group facilitates the reduction process to a remarkable degree. cdnsciencepub.comresearchgate.net This potent electron-accepting nature makes these compounds viable building blocks for n-type organic materials. researchgate.net For example, a thiadiazole dioxide-fused picene (B1221364) derivative (PTDAO₂) shows its first reversible redox peak at E₁/₂ = -0.58 V vs. Fc/Fc⁺, highlighting its enhanced acceptor ability. researchgate.net

The table below summarizes the electrochemical data for selected 1,2,5-thiadiazole 1,1-dioxide derivatives.

| Compound | E₁/₂ (V vs. Fc/Fc⁺) - 1st Reduction | E₁/₂ (V vs. Fc/Fc⁺) - 2nd Reduction | Solvent/Reference Electrode | Reference |

|---|---|---|---|---|

| Generic Dioxothiadiazole | ~ -0.5 | ~ -1.3 | MeCN | mdpi.com |

| 3,4-Diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide | ~ -0.8 | - | ACN / Ag/Ag⁺ | researchgate.net |

| Phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide | -0.6 to -1.0 | - | ACN / Ag/Ag⁺ | cdnsciencepub.com |

| Picene-fused thiadiazole dioxide (PTDAO₂) | -0.58 | -1.18 | - / Fc/Fc⁺ | researchgate.net |

Electron Transfer Mechanisms and Radical Anion Stability

The electroreduction of 1,2,5-thiadiazole 1,1-dioxides proceeds via a stepwise electron transfer mechanism. The first step is a reversible, one-electron transfer that generates a highly stable radical anion. mdpi.comcdnsciencepub.com A second electron can then be added to form a dianion. mdpi.com The exceptional stability of the radical anion species is a hallmark of this class of compounds. nii.ac.jpconicet.gov.arnih.gov

These radical anions can be generated through various methods, including electrochemical reduction, chemical reduction using agents like lithium cyanide, and photoinduced pathways. conicet.gov.ar Once formed, they exhibit remarkable persistence. For example, the radical anion of phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide is very stable in aprotic solvents and does not readily react even when water is added or the solution is saturated with oxygen. researchgate.netconicet.gov.ar The survival of some of these radical anions has been measured for approximately three months in solution. conicet.gov.ar This stability is attributed to the strong electron-withdrawing sulfonyl group, which effectively delocalizes the negative charge. mdpi.comsmolecule.com

Electron Paramagnetic Resonance (EPR) spectroscopy confirms the delocalization of the unpaired electron over the molecule. nii.ac.jpmdpi.comnih.gov The g-factors for these radicals typically range from 2.002 to 2.009, and hyperfine coupling constants for the nitrogen atoms of the ring are observed around 2.5–4 G, which are characteristic fingerprints for these species. mdpi.com The stability of these radical anions makes them excellent building blocks for functional materials, particularly in the field of molecular magnetism. nii.ac.jpresearchgate.netnih.gov

Electrical Conductivity and Charge Transport Characteristics in Material Systems

The strong electron-accepting nature and the ability to form stable radical anions make this compound a valuable moiety for constructing n-type organic semiconductors. researchgate.net These materials are essential for various organic electronic devices. The introduction of the >SO₂ group effectively lowers the LUMO energy level, which is a critical factor for efficient electron injection and transport.

Polymers and small molecules incorporating the this compound unit have been investigated for their charge transport properties. For instance, fusing a thiadiazole dioxide unit to picene, a known p-channel semiconductor, resulted in a novel molecule (PTDAO₂) that exhibits n-type transistor characteristics in its neutral crystalline thin film form. researchgate.net This demonstrates a successful conversion of a p-type material into an n-type one by leveraging the powerful electron-accepting properties of the thiadiazole dioxide ring. researchgate.net The crystal packing in such materials is crucial, as favorable intermolecular interactions are necessary for efficient charge transport. researchgate.net

In another example, thiophene-benzothiadiazole-based polymers, which are related structures, have been studied as hole-transport materials, showing that modifications to the core structure can tune the charge transport properties for specific applications like perovskite solar cells. mdpi.com While these are not dioxide derivatives, they illustrate the broader utility of thiadiazole-based systems in charge-transporting materials. The stable radical anion salts derived from compounds like researchgate.netmdpi.comresearchgate.netthiadiazolo[3,4-f] mdpi.comresearchgate.netphenanthroline 1,1-dioxide (tdapO₂) form multidimensional crystal networks that are crucial for conductivity and magnetic interactions. nii.ac.jpnih.gov

Applications of 1,2,5 Thiadiazole 1,1 Dioxide in Materials Science

Design of Functional Molecular Materials

The exploration of 1,2,5-thiadiazole (B1195012) 1,1-dioxides has led to the synthesis and structural characterization of numerous derivatives. These compounds serve as a foundation for creating materials with tailored properties. mdpi.com A summary of structurally characterized 1,2,5-thiadiazole 1,1-dioxides is presented below.

Table 1: Structurally Characterized 1,2,5-Thiadiazole 1,1-Dioxide Derivatives

| Compound Name | Reference |

|---|---|

| mdpi.comnih.govthiadiazolo[3,4-f] researchgate.netmdpi.comphenanthroline 2,2-dioxide | mdpi.com |

| mdpi.comnih.govthiadiazolo[3,4-f] mdpi.comresearchgate.netphenanthroline 2,2-dioxide | mdpi.com |

| Phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide | mdpi.comresearchgate.net |

| Acenaphtho[1,2-c]-1,2,5-thiadiazole 1,1-dioxide | researchgate.net |

| 3,4-Diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide | researchgate.netresearchgate.net |

| 3,4-Dimethyl this compound | mdpi.com |

| 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide | mdpi.com |

This table is not exhaustive but provides examples of structurally characterized derivatives.

Polymer Chemistry and Potential in Conducting Polymers

The polymerization of units containing this compound is a promising route to novel all-organic conducting and magnetic materials. mdpi.com The electron-deficient nature of the 1,2,5-thiadiazole ring system, enhanced by the 1,1-dioxide functionality, makes it a valuable component in conjugated polymers. researchgate.netsmolecule.com Reducing the energy band gap in conjugated polymers is a significant area of research for creating highly conductive materials without the need for doping, and thiadiazole derivatives are foundational to some of these polymeric materials. researchgate.net

While research on polymers directly incorporating the this compound unit is emerging, related structures have shown significant promise. For instance, donor-acceptor copolymers containing the benzo[c] mdpi.comnih.govthiadiazole (BTZ) moiety have been developed for photonic applications. rsc.orgnih.gov The incorporation of such electron-accepting units into a polymer backbone is a key strategy for tuning the optoelectronic properties of the resulting materials. zioc.ru

Organic Electronics and Photonics Applications

Heterocyclic organic compounds that contain both nitrogen and sulfur, such as thiadiazoles, are extensively studied for their use in organic light-emitting diodes (OLEDs). mdpi.com The thiadiazole ring offers advantageous features like high thermal and chemical stability, as well as luminescence properties. researchgate.net While direct applications of this compound in OLEDs are still under exploration, related thiadiazole isomers have been successfully used. For example, 1,2,4-thiadiazole (B1232254) has been incorporated into bipolar host materials for phosphorescent OLEDs, demonstrating that the thiadiazole core is an excellent electron-transporting unit. acs.orgresearching.cn Furthermore, copolymers featuring the 5,6-difluorobenzo[c] mdpi.comnih.govthiadiazole acceptor unit have been used to create efficient red light-emitting devices. nih.gov

The electron-accepting nature of the thiadiazole core makes it a suitable component for nonfullerene acceptors in organic solar cells. acs.org Research into donor-acceptor systems based on the benzo[c] mdpi.comnih.govthiadiazole (BTZ) motif for photovoltaic applications has been extensive. rsc.org A notable example is the use of complex derivatives like naphtho[1,2-c:5,6-c′]bis mdpi.comnih.govthiadiazole as a central unit in nonfullerene acceptors, highlighting the potential of the broader class of thiadiazole-based materials in this field. acs.org The investigation of related sulfur-nitrogen heterocycles, such as thiadiazines, for organic photovoltaics further underscores the interest in this area of materials chemistry. mdpi.com

Derivatives of this compound have shown potential for the development of chemical sensors. researchgate.net Specifically, compounds like phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide and acenaphtho[1,2-c]-1,2,5-thiadiazole 1,1-dioxide are being explored for this purpose. researchgate.net The broader family of thiadiazole-containing compounds has been successfully integrated into sensor architectures. For instance, a metal-organic framework (MOF) utilizing a benzo[c] mdpi.comnih.govthiadiazole-based ligand has been developed for the sensitive and selective detection of various metal ions and organic molecules. ossila.com This demonstrates the utility of the thiadiazole scaffold in creating functional sensory materials. ossila.com

Organic Photovoltaics

Supramolecular Chemistry and Coordination Compound Formation

1,2,5-Thiadiazole 1,1-dioxides are capable of forming coordination compounds with various metals. mdpi.comnih.gov The incorporation of these dioxothiadiazoles into multinuclear coordination compounds could lead to the development of advanced switchable materials. mdpi.com Their ability to act as ligands stems from the nitrogen and oxygen atoms in the heterocyclic ring. mdpi.comresearchgate.net

The formation of multidimensional networks through intermolecular interactions is a key aspect of supramolecular chemistry. Related thiadiazole compounds have been shown to form such networks through S•••S and S•••N interactions. researchgate.net While a different isomer, 3,5-di-(4-pyridyl)-1,2,4-thiadiazole has been used as a bifunctional ligand to construct coordination polymers and discrete dimeric structures, showcasing the versatility of the thiadiazole core in supramolecular assembly. scispace.com

Table 2: Examples of Supramolecular Assemblies and Coordination Compounds with Thiadiazole Ligands

| Ligand/Building Block | Metal Ion/Partner | Resulting Structure | Application/Feature | Reference |

|---|---|---|---|---|

| mdpi.comnih.govthiadiazolo[3,4-f] mdpi.comresearchgate.netphenanthroline (tdap) | Transition metals | Multidimensional network structures | Based on S•••S and S•••N interactions | researchgate.net |

| 3,5-di-(4-pyridyl)-1,2,4-thiadiazole (L1) | Cadmium(II) | Helicoidal coordination polymer | Supramolecular assembly | scispace.com |

| 3,5-di-(3-pyridyl)-1,2,4-thiadiazole (L2) | Cadmium(II) | Paddle-wheel dimer | Supramolecular assembly | scispace.com |

Metal Complexes with Dioxothiadiazole Ligands

1,2,5-Thiadiazole 1,1-dioxides, particularly those fused with aromatic systems like phenanthroline, are effective ligands for forming coordination compounds with metal ions. nih.govresearchgate.net These molecules possess good coordination abilities and can act as ligands for d-block metal ions. nih.govresearchgate.net The resulting metal complexes are of significant interest in materials science due to the unique electronic and magnetic properties that arise from the interplay between the metal center and the redox-active dioxothiadiazole ligand.

A notable example involves the synthesis of copper(II) complexes with nih.govacs.orgmdpi.comthiadiazolo[3,4-f] acs.orgmdpi.comphenanthroline 1,1-dioxide (td). nih.govresearchgate.net In its neutral form, the 'td' molecule acts as an innocent blocking ligand. acs.org For instance, a dinuclear complex with the formula {CuIICl(td)2[CuIICl(td)]} has been synthesized, where two chloride anions bridge two copper(II) centers. acs.orgnih.govresearchgate.net

The dioxothiadiazole ligand's function can be altered through reduction to its radical anion form (td•−). acs.org This radical anion also coordinates with metal ions, leading to complexes with different properties compared to those with the neutral ligand. acs.org For example, a complex with the formula [CuIICl(td•−)(td)]·2MeCN has been created, which contains one neutral 'td' ligand and one radical 'td•−' ligand coordinated to a single copper(II) ion. acs.orgnih.govresearchgate.net Furthermore, a complex where two radical anions coordinate to a copper(II) center, PPN[CuIICl(td•−)2]·2DMA, has also been prepared. acs.orgnih.govresearchgate.net The ability of the dioxothiadiazole moiety to exist in both neutral and stable radical anion forms allows for the construction of a family of metal complexes with varying electronic structures and magnetic behaviors. acs.orgnih.gov

The structural characteristics of the dioxothiadiazole ring change upon reduction, which can be used to determine the valence state of the ligand within a complex. nih.govresearchgate.net For instance, in the [CuCl(td•−)(td)] complex, the C-C bond length in the radical anion portion of the ligand is 1.453(3) Å, whereas the corresponding bond in the neutral ligand is longer at 1.513(3) Å. acs.org

| Complex | Metal Center | Dioxothiadiazole Ligand(s) | Key Structural Feature |

| {CuIICl(td)2[CuIICl(td)]} | Copper(II) | Neutral (td) | Dinuclear complex with two chloride bridges. acs.org |

| [CuIICl(td•−)(td)]·2MeCN | Copper(II) | One neutral (td), one radical anion (td•−) | Contains both neutral and radical ligands on one metal center. acs.orgnih.gov |

| PPN[CuIICl(td•−)2]·2DMA | Copper(II) | Two radical anions (td•−) | Cu(II) ion coordinated by two radical ligands. acs.orgnih.gov |

Magnetic Properties of Dioxothiadiazole Radical Anions and Their Complexes

The radical anions of dioxothiadiazole derivatives are persistent organic radicals that are foundational for creating molecular materials with interesting magnetic properties. nih.govresearchgate.net When these radical anions are incorporated into metal complexes or form salts, the magnetic behavior is governed by the interactions between the radical spins and, if present, the paramagnetic metal centers. nih.govresearchgate.netacs.org

All copper(II) complexes with the nih.govacs.orgmdpi.comthiadiazolo[3,4-f] acs.orgmdpi.comphenanthroline 1,1-dioxide (td) ligand and its radical anion exhibit interesting paramagnetic behavior, characterized by significant antiferromagnetic coupling at low temperatures. acs.orgnih.govresearchgate.net However, the dominant magnetic interactions differ depending on the composition of the complex. acs.orgnih.gov

In the dinuclear complex {CuIICl(td)2[CuIICl(td)]} (Compound 1 ), which contains only the neutral ligand, the magnetic properties are primarily controlled by the interaction between the two Cu(II) ions (JCuCu) through the chloride bridges. acs.orgnih.gov

For complexes containing the radical anion (td•−), such as [CuIICl(td•−)(td)] (Compound 2 ) and PPN[CuIICl(td•−)2] (Compound 3 ), the magnetic behavior is mainly dictated by the interactions between the radical anions (Jtdtd) and between the Cu(II) ion and the radical anion (JCutd). acs.orgnih.govresearchgate.net

In Compound 2 , the structure facilitates two main magnetic coupling pathways. acs.orgnih.gov Experimental data fitting yielded coupling constants of Jtdtd = -36.0(5) cm⁻¹ and JCutd = -12.6(2) cm⁻¹. acs.orgnih.gov The negative signs indicate antiferromagnetic interactions. Compound 3 presents a more complex network of magnetic contacts. acs.orgnih.gov A simplified model to approximate its magnetic behavior resulted in Jtdtd = -5.6(1) cm⁻¹ and two different Cu-radical interactions, JCutd = -12.4(2) cm⁻¹ and -22.6(4) cm⁻¹. nih.gov

Salts composed of dioxothiadiazole radical anions and non-metallic cations also display significant magnetic properties. Bis(triphenylphosphine)iminium (PPN) salts of various phenanthroline dioxothiadiazole radical anions all demonstrate antiferromagnetic interactions between pairs of the radical anions. mdpi.com In the case of PPN(diBrL), a salt of 5,10-dibromo- nih.govacs.orgmdpi.comthiadiazolo[3,4-f] acs.orgmdpi.comphenanthroline 2,2-dioxide radical anion, a very strong antiferromagnetic coupling (J = −116 cm⁻¹) was observed due to a specific crystal packing arrangement. mdpi.com This strong interaction leads to a magnetic susceptibility-temperature product (χT) at 340 K that is significantly lower than expected for non-interacting spins. mdpi.com

| Compound/Complex | Interacting Species | Coupling Constant (J) | Type of Interaction |

| [CuIICl(td•−)(td)] | td•− ··· td•− | Jtdtd = -36.0(5) cm⁻¹ | Antiferromagnetic acs.orgnih.gov |

| CuII ··· td•− | JCutd = -12.6(2) cm⁻¹ | Antiferromagnetic acs.orgnih.gov | |

| PPN[CuIICl(td•−)2] | td•− ··· td•− | Jtdtd = -5.6(1) cm⁻¹ | Antiferromagnetic nih.gov |

| CuII ··· td•− | JCutd = -12.4(2) cm⁻¹, -22.6(4) cm⁻¹ | Antiferromagnetic nih.gov | |

| PPN(diBrL) | radical ··· radical | J = -116(10) cm⁻¹ | Strong Antiferromagnetic mdpi.com |

Non-Linear Optical (NLO) Properties

Derivatives of 1,2,5-thiadiazole are recognized for their potential in non-linear optical (NLO) applications, which are crucial for optoelectronic technologies. nih.gov The incorporation of the thiadiazole moiety into larger molecular structures, particularly in donor-π-acceptor (D-π-A) configurations, can lead to materials with significant NLO responses. scielo.org.mx

Theoretical studies using Density Functional Theory (DFT) have been employed to explore and predict the NLO properties of molecules containing the 1,2,5-thiadiazole unit. nih.govdntb.gov.ua These properties, such as polarizability (α) and hyperpolarizability (β and γ), are key indicators of a material's NLO potential. nih.govscielo.org.mx